molecular formula C13H15NO2 B6343283 1-Methyl-1H-indole-3-carboxylic acid propyl ester CAS No. 1033693-02-5

1-Methyl-1H-indole-3-carboxylic acid propyl ester

Cat. No.: B6343283
CAS No.: 1033693-02-5
M. Wt: 217.26 g/mol
InChI Key: XQTBAJFKTDYQDD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carboxylic acid propyl ester is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Safety and Hazards

“1-Methyl-1H-indole-3-carboxylic acid propyl ester” is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Future Directions

The future directions for “1-Methyl-1H-indole-3-carboxylic acid propyl ester” and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the investigation of their mechanisms of action will also be important areas of future research .

Preparation Methods

The synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid. One common method is the reaction of 1-Methyl-1H-indole-3-carboxylic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

1-Methyl-1H-indole-3-carboxylic acid propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-Methyl-1H-indole-3-carboxylic acid .

Properties

IUPAC Name

propyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTBAJFKTDYQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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